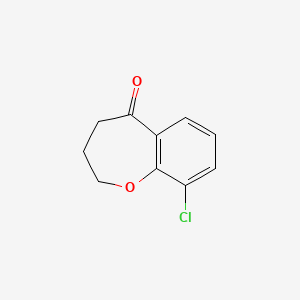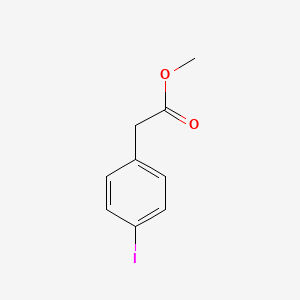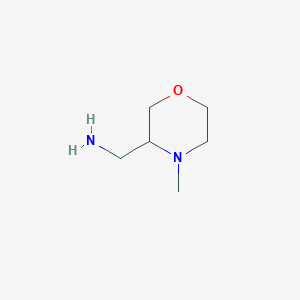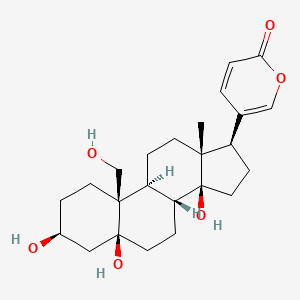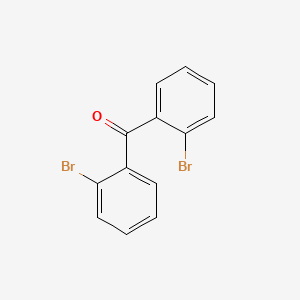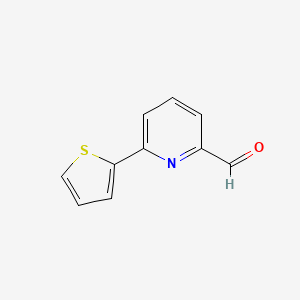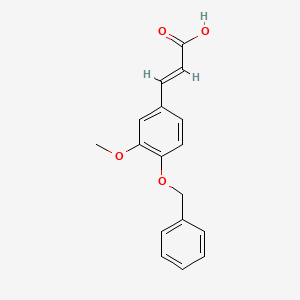
4-Benzyloxy-3-methoxycinnamic acid
説明
4-Benzyloxy-3-methoxycinnamic acid is a chemical compound with the linear formula C17H16O4 . It has a molecular weight of 284.315 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Benzyloxy-3-methoxycinnamic acid include a density of 1.2±0.1 g/cm3, a boiling point of 470.3±35.0 °C at 760 mmHg, a vapour pressure of 0.0±1.2 mmHg at 25°C, an enthalpy of vaporization of 77.2±3.0 kJ/mol, and a flash point of 173.2±19.4 °C . It also has an index of refraction of 1.615, a molar refractivity of 81.6±0.3 cm3, and a molar volume of 233.7±3.0 cm3 .科学的研究の応用
Antioxidant Properties and Health Benefits
4-Benzyloxy-3-methoxycinnamic acid, related to ferulic acid, exhibits significant antioxidant properties. Research indicates that it may offer beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases. This is attributed to its role as a bioactive ingredient in many foods and natural products (Silva & Batista, 2017).
Applications in Food Industry and Health
The compound's high antioxidant properties make it a candidate for various applications in the food industry and health sectors. It has potential for extraction from agricultural waste, further enhancing its value in sustainable and economical production processes (Barberousse et al., 2008).
Role in Plant Cell Wall Architecture
In the plant world, 4-Benzyloxy-3-methoxycinnamic acid plays a crucial role in cell wall architecture. It's a key molecule whose structure and function are vital for understanding plant biology and could have implications for agricultural research (Funk & Brodelius, 1990).
Thermal Degradation and Food Processing
Studies have observed its behavior during thermal degradation, particularly in the presence of alcohols. This has implications for how phenolic compounds interact and change during cooking and food processing (Rizzi & Boekley, 1992).
Pharmaceutical Functions and Applications
Ferulic acid, closely related to 4-Benzyloxy-3-methoxycinnamic acid, has several physiological functions, including antimicrobial, anti-inflammatory, and anti-cancer activities. Its low toxicity and beneficial health properties make it useful in pharmaceutical and cosmetic industries (Ou & Kwok, 2004).
Chemical Transformations and Industrial Applications
Research into the transformation of this compound using L-cysteine metal complexes has revealed potential pathways for industrial applications, particularly in the production of certain carbonyl compounds (Moravčíková et al., 2008).
Metabolic Benefits and Obesity Management
A study demonstrated that dietary intake of this compound could be effective against obesity-induced weight gain and hepatic steatosis, improving insulin sensitivity. These metabolic benefits are linked to its transformation by gut microbiota (Ohue‐Kitano et al., 2019).
Anti-Cancer Properties
The compound has shown promise in inhibiting the growth of breast cancer cells, indicating its potential as a therapeutic agent in cancer treatment (Hamdan et al., 2013).
Influence on Luminescent Properties
Research on lanthanide 4-benzyloxy benzoates has highlighted the influence of this compound on the luminescent properties of certain materials, which could have applications in materials science (Sivakumar et al., 2010).
Safety And Hazards
特性
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-11-13(8-10-17(18)19)7-9-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOBQOYHYGVEIR-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-methoxycinnamic acid | |
CAS RN |
7152-95-6 | |
| Record name | 4-Benzyloxy-3-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



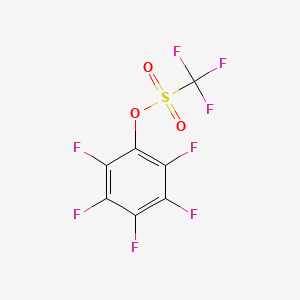
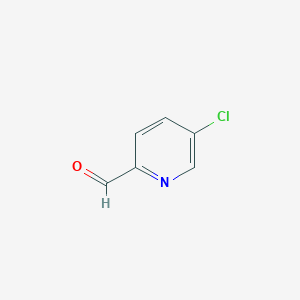
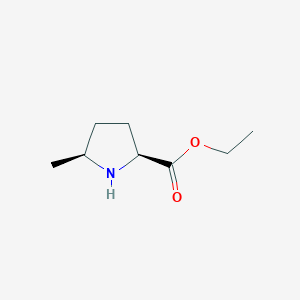
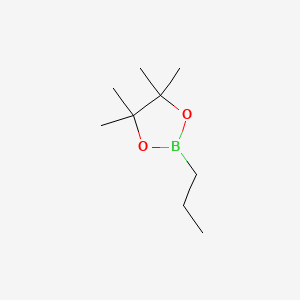
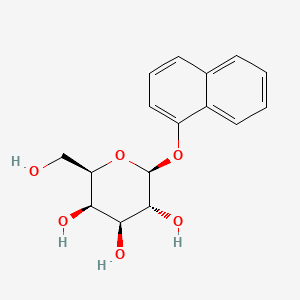
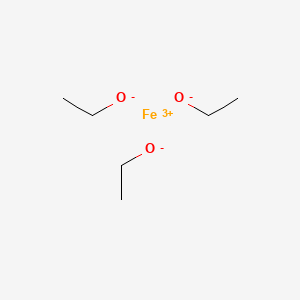
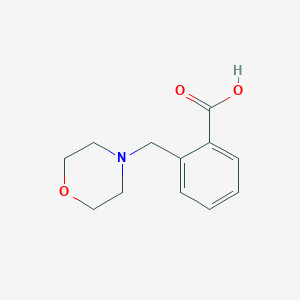
![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)
